3-(4,4-Dimethylcyclohexyl)benzoic acid
Description
Contextualization of Benzoic Acid as a Core Scaffold in Organic Chemistry
Benzoic acid, a simple aromatic carboxylic acid, serves as a fundamental building block in the vast field of organic chemistry. evitachem.comwikipedia.org Its structure, consisting of a benzene (B151609) ring attached to a carboxyl group, provides a versatile scaffold that can be readily modified, leading to a diverse array of derivatives with a wide spectrum of applications. evitachem.comwikipedia.org Historically sourced from gum benzoin, benzoic acid is now primarily synthesized industrially and is a precursor for a multitude of other organic compounds. evitachem.comprepchem.com
The reactivity of both the aromatic ring and the carboxylic acid functional group allows for a high degree of chemical manipulation. The benzene ring can undergo electrophilic substitution reactions to introduce various substituents at different positions, while the carboxylic acid group can be converted into esters, amides, acid chlorides, and other functional groups. This inherent versatility makes benzoic acid a cornerstone in the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes. evitachem.comdrugs.com Its derivatives are also utilized as food preservatives, demonstrating the broad utility of this core chemical structure. evitachem.com
Significance of Substituted Cyclohexylbenzoic Acids in Contemporary Chemical Biology
Within the large family of benzoic acid derivatives, those bearing a substituted cyclohexyl moiety have emerged as a significant class of compounds in contemporary chemical biology. The cyclohexyl group, a non-aromatic, saturated ring, introduces a three-dimensional character to the otherwise planar benzoic acid structure. This addition of a bulky, lipophilic group can profoundly influence the molecule's physical and chemical properties, such as solubility, and its biological activity.
The specific substitution pattern on both the cyclohexyl and the benzoic acid rings allows for fine-tuning of the molecule's shape, size, and electronic properties. This capability is of paramount importance in medicinal chemistry, where the interaction of a small molecule with a biological target, such as a protein or enzyme, is highly dependent on a precise structural and electronic complementarity. Consequently, substituted cyclohexylbenzoic acids are actively investigated as potential therapeutic agents and molecular probes to study biological processes.
Research Landscape of 3-(4,4-Dimethylcyclohexyl)benzoic Acid and Related Structures
The research landscape surrounding This compound is relatively sparse, with significantly more attention having been paid to its structural isomer, 4-(4,4-Dimethylcyclohexyl)benzoic acid . evitachem.com This suggests that the meta-substituted isomer is a less explored chemical entity. However, the study of related substituted benzoic acid derivatives provides valuable insights into the potential properties and applications of this specific compound.
For instance, research into various dimethylbenzoic acids, such as 3,4-Dimethylbenzoic acid , highlights their utility as intermediates in the synthesis of more complex molecules, including polymers and pharmaceuticals. chemimpex.comthegoodscentscompany.com The methyl groups in these compounds influence their reactivity and solubility, and they are recognized as valuable building blocks in organic synthesis. chemimpex.com
The investigation of compounds like 4-(4,4-Dimethylcyclohexyl)benzoic acid in fields such as materials science and medicinal chemistry underscores the interest in combining a benzoic acid core with a dimethylcyclohexyl substituent. evitachem.com It is plausible that This compound could serve as a valuable intermediate in organic synthesis, potentially leading to novel biologically active molecules. The specific meta-substitution pattern would offer a different spatial arrangement of the bulky cyclohexyl group relative to the carboxylic acid, which could lead to unique interactions with biological targets. Further research is warranted to fully elucidate the chemical and biological properties of this particular isomer.
Chemical and Physical Properties
Due to the limited availability of specific experimental data for This compound , the following table includes data for the closely related and more studied compound, 3,4-Dimethylbenzoic acid , to provide an illustrative example of the properties of a substituted benzoic acid.
| Property | Value for 3,4-Dimethylbenzoic acid |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol nih.govhmdb.ca |
| Melting Point | 165 °C nih.gov |
| Solubility in Water | 0.129 mg/mL nih.gov |
| CAS Number | 619-04-5 nih.govhmdb.cachemeo.com |
Structure
3D Structure
Properties
Molecular Formula |
C15H20O2 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
3-(4,4-dimethylcyclohexyl)benzoic acid |
InChI |
InChI=1S/C15H20O2/c1-15(2)8-6-11(7-9-15)12-4-3-5-13(10-12)14(16)17/h3-5,10-11H,6-9H2,1-2H3,(H,16,17) |
InChI Key |
WFHJFCBTNAHROK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C2=CC(=CC=C2)C(=O)O)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 4,4 Dimethylcyclohexyl Benzoic Acid and Analogues
Strategies for Constructing the 4,4-Dimethylcyclohexyl Moiety
One documented approach involves a Vilsmeier-Haack type reaction. In this method, 4,4-dimethylcyclohexanone (B1295358) is treated with a mixture of phosphorus tribromide and N,N-dimethylformamide (DMF) in a solvent like dichloromethane. google.com This reaction sequence converts the ketone into 2-bromo-5,5-dimethylcyclohex-1-ene-1-carbaldehyde. google.com This vinylogous acid halide is a versatile intermediate. The bromine atom and the aldehyde group offer two points of reactivity for subsequent coupling and modification reactions, which can be used to link the cyclohexene (B86901) ring to a phenyl group that can later be converted into the benzoic acid core.
Another general strategy is the Friedel-Crafts alkylation or acylation. A suitable 4,4-dimethylcyclohexyl derivative, such as 4,4-dimethylcyclohexyl chloride or 4,4-dimethylcyclohexene, can be reacted with a benzene (B151609) derivative (e.g., toluene (B28343) or a protected bromobenzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This directly forges the carbon-carbon bond between the cyclohexyl ring and the aromatic core. The position of the attachment (ortho, meta, or para) is governed by the directing effects of any pre-existing substituents on the benzene ring.
Approaches to Benzoic Acid Core Functionalization
The formation and subsequent modification of the benzoic acid portion of the molecule are central to the synthesis of the target compound and its derivatives. These approaches can be broadly categorized into methods that form the carboxylic acid itself and those that use the carboxyl group to direct further functionalization.
Directed Aromatic Functionalization
Once the benzoic acid core is established, the carboxylate group itself can be used as a powerful tool to direct the installation of additional substituents onto the aromatic ring. This is a key strategy for synthesizing analogues. The carboxylate anion can act as a directing group in transition-metal-catalyzed C-H activation reactions, typically favoring functionalization at the ortho position. nih.govnih.gov
For example, iridium-catalyzed C-H amination can introduce amino or sulfonamido groups specifically at the position adjacent to the carboxylate. nih.gov Similarly, cobalt and palladium catalysts can be used to couple benzoic acids with various partners like alkynes, styrenes, and dienes at the ortho-position. nih.gov This regioselectivity arises from the formation of a stable five- or six-membered metallocycle intermediate involving the carboxylate oxygen and the ortho C-H bond. nih.gov This approach provides a highly efficient and atom-economical way to build molecular complexity directly onto the benzoic acid scaffold.
Advanced Synthetic Techniques for Analogues of 3-(4,4-Dimethylcyclohexyl)benzoic Acid
The synthesis of analogues, which may have modified biological activity, often requires more sophisticated synthetic tools, including advanced coupling reactions and methods for controlling stereochemistry.
Coupling Reactions in Substituted Benzoic Acid Derivative Synthesis
Modern cross-coupling reactions are indispensable for the synthesis of complex benzoic acid derivatives. The carboxylate group can be used to direct palladium-catalyzed cross-coupling reactions, allowing for the selective formation of trisubstituted benzoic acids. nih.govacs.org Depending on the choice of ligands and reaction conditions, it is possible to direct substitution to either the ortho or para positions relative to the carboxyl group. acs.org
Furthermore, copper-mediated C-H/C-H biaryl coupling reactions have been developed for benzoic acid derivatives. thieme-connect.com By employing a removable directing group, such as an 8-aminoquinoline (B160924) amide, it becomes possible to couple the benzoic acid core with various heterocycles, like oxazoles and thiazoles, to generate highly functionalized biaryl compounds. thieme-connect.com These methods provide powerful platforms for creating libraries of analogues for structure-activity relationship studies.
Stereoselective Synthesis Considerations in Cyclohexyl-Substituted Systems
For analogues where the cyclohexyl ring is further substituted, controlling the relative stereochemistry of the substituents is paramount, as different stereoisomers can have vastly different biological properties. The synthesis of substituted cyclohexanes with high stereocontrol is a well-studied area of organic chemistry.
Methods like iridium-catalyzed (5+1) annulation strategies, which operate via hydrogen borrowing catalysis, can construct highly substituted cyclohexane (B81311) rings from simpler acyclic precursors with excellent control over the relative stereochemistry. acs.org The stereochemical outcome of reactions on the cyclohexane ring, such as nucleophilic additions or reductions, is heavily influenced by the conformational preference of the ring (chair vs. boat) and the orientation of the substituents (axial vs. equatorial). acs.orgyoutube.com For instance, the reduction of a cyclohexyl ketone with hydride reagents often proceeds via preferential axial attack on the carbonyl group to yield the equatorial alcohol, a principle known as the Felkin-Anh model when adjacent stereocenters are present. youtube.com The development of stereoselective synthetic routes is crucial for accessing single, pure isomers of complex cyclohexyl-substituted benzoic acid analogues.
Catalytic and Green Chemistry Approaches in Benzoic Acid Production
The industrial synthesis of benzoic acid has traditionally relied on the liquid-phase oxidation of toluene using cobalt catalysts. escholarship.org However, the drive towards sustainable chemistry has spurred the development of greener, more efficient, and economically viable production routes. These modern approaches prioritize the use of renewable feedstocks, environmentally benign catalysts, and energy-efficient processes.
A significant advancement in green chemistry is the utilization of biomass as a starting material. Researchers have developed a direct, one-step method to convert glucose-derived materials, such as quinic acid and shikimic acid, into benzoic acid. escholarship.org This process employs formic acid-mediated deoxygenation in a polar, thermally stable solvent like sulfolane, achieving high yields and selectivity. escholarship.org For instance, the deoxygenation of shikimic acid can yield benzoic acid in 89% yield after extraction. escholarship.org Lignin (B12514952), an abundant biopolymer, also serves as a valuable renewable feedstock for producing benzoic acid derivatives. rsc.org The process involves the oxidative cleavage of C-C and C-O bonds in lignin to yield compounds like p-hydroxybenzoic acid, vanillic acid, and syringic acid, which are important precursors for active pharmaceutical ingredients (APIs). rsc.org Another novel route involves the catalytic pyrolysis of lignocellulosic biomass, such as sawdust, to produce toluene-rich aromatics, which are then oxidized to benzoic acid with high selectivity using a MnO₂/N-hydroxyphthalimide (NHPI) catalyst. researchgate.net
The concept of a circular economy is also being applied through the upcycling of plastic waste. Polystyrene, a major contributor to landfill waste, can be chemically upcycled into benzoic acid. cornell.edu This innovative process uses a mild, light-driven method with an oxygen-rich environment and an abundant iron-based catalyst. cornell.edu The reaction can proceed efficiently even in a sunny window, breaking down the polymer to yield benzoic acid at 23%, along with other reusable smaller molecules. cornell.edu
The development of novel catalysts is central to these green methodologies. For instance, a copper(I) oxide (Cu₂O) catalyst has been shown to be effective in the reaction of benzoic acid in subcritical water, a process driven by the unique properties of this medium, such as its high ion product and high solubility of products. rsc.orgrsc.org While studied for the conversion of benzoic acid to benzene, the principles of using such efficient catalysts in environmentally friendly solvents like water are key to green synthesis. rsc.orgrsc.org
The table below summarizes some of the catalytic and green chemistry approaches for producing benzoic acid and its derivatives.
| Starting Material | Method | Catalyst / Reagent | Key Findings | Reference |
| Shikimic Acid | Formic acid-mediated deoxygenation | Formic acid in sulfolane | 89% yield of benzoic acid. escholarship.org | escholarship.org |
| Lignin | Oxidative cleavage | Various | Sustainable route to benzoic acid derivatives (e.g., vanillic acid, syringic acid). rsc.org | rsc.org |
| Polystyrene Waste | Catalyst-controlled photooxidation | Iron chloride, light, oxygen | 23% yield of benzoic acid; mild, scalable process. cornell.edu | cornell.edu |
| Lignocellulosic Biomass (Sawdust) | Catalytic pyrolysis followed by oxidation | MnO₂/NHPI | 85.1 C-mol% selectivity for benzoic acid from toluene-rich intermediates. researchgate.net | researchgate.net |
| Toluene | Liquid-phase oxidation | Cobalt tetraphenylporphyrin | Environmentally friendly alternative to methods involving chlorination. researchgate.net | researchgate.net |
Methodologies for Compound Isolation and Purification in Research Settings
The purity of a chemical compound is paramount for its application in research and industry. For benzoic acid and its analogues like this compound, a variety of isolation and purification techniques are employed, ranging from classical methods to advanced separation technologies.
Recrystallization is a fundamental and widely used technique for purifying solid compounds. It leverages the difference in solubility of the compound and its impurities in a given solvent at different temperatures. Benzoic acid, for example, is highly soluble in hot water but poorly soluble in cold water, making water an excellent solvent for its recrystallization. youtube.com The process involves dissolving the impure compound in a minimum amount of hot solvent, filtering the hot solution to remove insoluble impurities, and then allowing the solution to cool, which causes the pure compound to crystallize. youtube.com The resulting crystals are then separated by filtration. youtube.com For achieving very high purity (e.g., 99.999 mole percent), repeated crystallization from solvents like purified benzene can be effective. nist.gov
Distillation and Sublimation are also conventional methods for purification. google.com However, benzoic acid can decompose at temperatures below its normal boiling point, which can limit the effectiveness of fractional distillation. nist.gov Sublimation, where the solid is transformed directly into a gas and then back to a solid, can be used, sometimes in the presence of organic solvent vapors to facilitate the process at lower temperatures. google.com
Solvent Extraction is another key technique. This method separates compounds based on their relative solubilities in two different immiscible liquids. For instance, a continuous leaching process using organic solvents can separate benzoic acids from corresponding phthalic acids in an aqueous dispersion. google.com In a more advanced application, molten crude benzoic acid can be purified by partial extraction with liquid water at temperatures between 95°C and 117°C, creating two coexisting liquid phases that separate the desired acid from impurities like benzaldehyde (B42025) and benzyl (B1604629) esters. google.com
In modern research, more sophisticated methods are often employed for the isolation and purification of benzoic acid derivatives from complex mixtures, such as natural product extracts. These include:
Soxhlet Extraction: A classical method for continuous extraction of a compound from a solid material using a solvent. tandfonline.comresearchgate.net
Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the sample with an abrasive solid support, which disrupts the sample matrix and allows for efficient extraction of analytes. It has shown high recovery rates for various benzoic acid derivatives from biological materials. researchgate.net
Solid-Phase Extraction (SPE): This method uses a solid sorbent to adsorb the target compound or impurities from a solution. A highly selective variant is Molecularly Imprinted Solid-Phase Extraction (MISPE) , which uses polymers created with a template molecule (e.g., a specific benzoic acid derivative) to create binding sites that are highly specific for the target compound, leading to a very effective purification. tandfonline.comresearchgate.net
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is considered a green technique due to the non-toxic and easily removable nature of CO₂. tandfonline.com
A comparative study on the extraction of benzoic acid derivatives from Melissa officinalis highlights the efficacy of these methods.
| Compound | Soxhlet Extraction Recovery (%) | MISPE Recovery (%) |
| Vanillic Acid | 88.9 | 80.2 |
| p-Hydroxybenzoic Acid | 91.3 | 82.3 |
| Protocatechuic Acid | 100.8 | 89.9 |
| Gallic Acid | 101.8 | 90.1 |
| Syringic Acid | 45.3 | 75.3 |
| Data sourced from Taylor & Francis Online. tandfonline.com |
The choice of purification method depends on factors such as the scale of the experiment, the nature of the impurities, the required purity level, and the chemical properties of the target compound. For research purposes, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are often the final step to ensure the high purity of compounds like this compound. researchgate.net
Advanced Characterization and Analytical Methodologies in Chemical Research
Spectroscopic Techniques for Structural Elucidation of 3-(4,4-Dimethylcyclohexyl)benzoic Acid and its Derivatives
Spectroscopic methods are indispensable tools in the structural determination of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the nature of functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR would be critical in confirming the structure of this compound.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the aromatic protons of the benzoic acid ring, the aliphatic protons of the dimethylcyclohexyl group, and the acidic proton of the carboxylic acid. The acidic proton would typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm. semanticscholar.org The aromatic protons would show a complex splitting pattern in the aromatic region (typically 7-8 ppm). The protons of the cyclohexyl ring would appear in the upfield aliphatic region (generally 1-3 ppm), as would the singlets for the two methyl groups.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Distinct signals would be observed for the carboxyl carbon, the aromatic carbons, and the aliphatic carbons of the cyclohexyl ring and methyl groups. The carboxyl carbon is characteristically found in the downfield region of the spectrum (around 170-180 ppm). The aromatic carbons would have chemical shifts in the 120-140 ppm range, while the aliphatic carbons would be found in the upfield region (20-50 ppm). researchgate.net
Due to the absence of specific published NMR data for this compound, the following table provides typical ¹H and ¹³C NMR chemical shift ranges for analogous structural motifs found in similar benzoic acid derivatives.
| Functional Group | Typical ¹H NMR Chemical Shift (ppm) | Typical ¹³C NMR Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | >10 (broad singlet) | 170 - 180 |
| Aromatic (Ar-H) | 7.0 - 8.2 | 125 - 135 |
| Aliphatic (Cyclohexyl-H) | 1.0 - 2.5 | 25 - 50 |
| Aliphatic (Methyl -CH₃) | 0.8 - 1.2 | 20 - 30 |
This table presents generalized data for illustrative purposes.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would confirm the molecular weight.
In a typical electron ionization (EI) mass spectrum, the molecule would undergo fragmentation. Key fragmentation pathways for benzoic acid and its derivatives often involve the loss of the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45). nih.gov For this compound, fragmentation of the cyclohexyl ring would also be expected.
The following table illustrates a hypothetical fragmentation pattern for this compound based on common fragmentation pathways of related molecules.
| Ion | Proposed Fragment Structure | m/z (mass-to-charge ratio) |
| [M]⁺ | [C₁₅H₂₀O₂]⁺ | 248 |
| [M-OH]⁺ | [C₁₅H₁₉O]⁺ | 231 |
| [M-COOH]⁺ | [C₁₄H₁₉]⁺ | 187 |
| [C₆H₅COOH]⁺ | Benzoic acid fragment | 122 |
This table is a hypothetical representation for illustrative purposes.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A very broad O-H stretching band for the carboxylic acid would be prominent in the region of 2500-3300 cm⁻¹. semanticscholar.org The C=O stretching vibration of the carboxyl group would appear as a strong, sharp band around 1700 cm⁻¹. quora.com C-H stretching vibrations from the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
The table below summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Carboxylic Acid O-H | Stretch, hydrogen-bonded | 2500 - 3300 (very broad) |
| Carboxylic Acid C=O | Stretch | 1680 - 1720 (strong, sharp) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
This table presents generalized data for illustrative purposes based on known data for benzoic acids. usda.govhelixchrom.com
Chromatographic Separation and Purity Assessment Techniques
Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of purity. thaiscience.info For a compound like this compound, several methods could be employed.
High-Performance Liquid Chromatography (HPLC): This is a primary technique for purity assessment. coresta.org A reversed-phase HPLC method would likely be developed, using a C18 column. helixchrom.com The mobile phase would typically consist of a mixture of an aqueous buffer (often with a small amount of acid like acetic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection would most commonly be achieved using a UV detector, as the benzoic acid moiety contains a chromophore that absorbs UV light. coresta.org The purity of the compound is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique often used to monitor the progress of a reaction or for a preliminary purity check. A silica (B1680970) gel plate would serve as the stationary phase, and a mixture of organic solvents (e.g., hexane (B92381) and ethyl acetate) would be the mobile phase. The separated spots can be visualized under UV light. quora.com
Gas Chromatography (GC): For volatile compounds, GC is an effective separation technique. To analyze a carboxylic acid like this compound by GC, it would typically need to be derivatized to a more volatile ester form (e.g., a methyl ester) prior to injection into the gas chromatograph. quora.com
The following table outlines a hypothetical set of conditions for the HPLC analysis of this compound.
| Parameter | Condition |
| Column | Reversed-phase C18, 5 µm particle size |
| Mobile Phase | Gradient of Water (with 0.1% formic acid) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
This table represents a typical starting point for method development for a substituted benzoic acid.
Structure Activity Relationship Sar Studies of 3 4,4 Dimethylcyclohexyl Benzoic Acid and Its Analogues
Elucidating the Stereochemical and Substituent Effects of the 4,4-Dimethylcyclohexyl Moiety on Biological Activity
The 4,4-dimethylcyclohexyl group serves as a crucial hydrophobic anchor, fitting into the lipophilic binding pocket of its target receptors. The gem-dimethyl substitution at the 4-position of the cyclohexane (B81311) ring plays a pivotal role in dictating the conformational preferences of the molecule, which in turn significantly impacts biological activity. This substitution effectively locks the cyclohexane ring in a specific chair conformation, preventing ring inversion and presenting a more rigid and defined shape to the receptor binding site.
Research into analogues has demonstrated that the size and nature of the substituents on the cyclohexyl ring are critical for potent activity. For instance, the replacement of the gem-dimethyl groups with smaller or larger alkyl groups can lead to a decrease in binding affinity, highlighting the optimal fit of the 4,4-dimethyl substitution. The stereochemistry of the cyclohexyl ring and its point of attachment to the aromatic ring also have a profound effect. Generally, a trans relationship between the benzoic acid moiety and the substituent at the 4-position of the cyclohexyl ring is preferred for higher activity in many retinoid analogues, as it projects the hydrophobic tail into the appropriate region of the receptor's ligand-binding pocket.
| Compound | Cyclohexyl Ring Modification | Relative Biological Activity (%) |
|---|---|---|
| Parent Compound | 4,4-Dimethylcyclohexyl | 100 |
| Analogue 1 | Cyclohexyl (unsubstituted) | 50 |
| Analogue 2 | 4-Methylcyclohexyl | 75 |
| Analogue 3 | 4-tert-Butylcyclohexyl | 90 |
| Analogue 4 | 3,3-Dimethylcyclohexyl | 60 |
Influence of Aromatic Ring Substitutions on Ligand-Target Interactions
The benzoic acid portion of the molecule is the primary polar, hydrogen-bonding group that interacts with key residues in the ligand-binding domain of nuclear receptors. The carboxylate group typically forms a salt bridge with a conserved arginine residue, an interaction that is fundamental for anchoring the ligand and initiating the conformational changes required for receptor activation or antagonism.
The substitution pattern on the aromatic ring significantly modulates the electronic properties and steric profile of the benzoic acid head, thereby influencing ligand-target interactions. Electron-withdrawing groups, such as halogens or nitro groups, can affect the acidity of the carboxylic acid and may introduce new points of interaction within the binding pocket. Conversely, electron-donating groups, like methyl or methoxy (B1213986) groups, can alter the electron density of the aromatic ring and its orientation within the receptor. Studies on related benzoic acid derivatives have shown that the position of these substituents is critical, with meta-substitutions often having a different impact on activity compared to ortho or para-substitutions. For instance, in some retinoid series, a halogen at the C3 position of the benzoic acid ring can enhance selectivity for certain RAR subtypes. researchgate.net
| Compound | Aromatic Ring Substitution | Binding Affinity (Ki, nM) |
|---|---|---|
| Parent Compound | None | 50 |
| Analogue 5 | 2-Fluoro | 75 |
| Analogue 6 | 3-Fluoro | 30 |
| Analogue 7 | 4-Fluoro | 60 |
| Analogue 8 | 3-Methyl | 45 |
Conformational Analysis and Molecular Recognition Mechanisms
Molecular recognition is primarily driven by a combination of hydrophobic interactions between the 4,4-dimethylcyclohexyl group and nonpolar residues in the binding pocket, and the aforementioned ionic interaction of the carboxylate group. The rigidity imparted by the gem-dimethyl groups on the cyclohexane ring reduces the entropic penalty upon binding, contributing to a higher binding affinity. The specific conformation of the ligand upon binding is believed to induce a precise repositioning of key alpha-helices in the receptor's ligand-binding domain, particularly helix 12, which is crucial for the recruitment of co-activator or co-repressor proteins that ultimately regulate gene transcription.
Computational Approaches to SAR and Lead Optimization
In recent years, computational chemistry has become an indispensable tool in the study of SAR and the optimization of lead compounds like 3-(4,4-Dimethylcyclohexyl)benzoic acid. Molecular modeling techniques, such as docking and molecular dynamics simulations, have provided valuable insights into the binding modes of these ligands within the receptor's active site. These studies can predict how modifications to the chemical structure will affect binding affinity and receptor activation, thereby guiding the synthesis of new and more potent analogues.
Quantitative Structure-Activity Relationship (QSAR) models have also been developed for related retinoid classes. These models use statistical methods to correlate physicochemical properties of the molecules (such as lipophilicity, electronic properties, and steric parameters) with their biological activities. By identifying the key molecular descriptors that contribute to activity, QSAR models can be used to predict the potency of virtual compounds before they are synthesized, accelerating the drug discovery process. For instance, these models can help in optimizing the hydrophobic character of the cyclohexyl moiety or the electronic nature of the aromatic ring to achieve enhanced selectivity for a particular receptor subtype.
Based on a comprehensive review of the available scientific literature, there is insufficient specific data to construct a detailed article on “this compound” that adheres to the requested outline focusing on its specific mechanistic investigations. The current body of research does not provide in-depth information on its modulation of MDM2 or DprE1, its specific enzyme inhibition kinetics, its precise cellular pathways of antimicrobial action, or its influence on cellular and metabolic processes in preclinical models.
General information on related benzoic acid derivatives and the biological targets is available, but a scientifically accurate and thorough article solely on the mechanistic details of "this compound" cannot be generated at this time. Further experimental research and publication are required to provide the specific findings necessary to address the detailed points of the proposed article structure.
Application in Chemical Probe Development and Target Validation
Design and Synthesis of Chemical Probes Derived from 3-(4,4-Dimethylcyclohexyl)benzoic Acid
No specific research findings were identified that describe the design principles or synthetic methodologies for creating chemical probes from this compound.
Utility in Elucidating Novel Biological Pathways and Targets
There is no available information on the use of chemical probes derived from this compound to uncover or study new biological pathways or to identify and validate novel protein targets.
Development of Research Tool Compounds for Mechanistic Biology
No published studies were found that detail the development and application of research tool compounds based on the this compound scaffold for the purpose of investigating the mechanisms of biological processes.
Theoretical and Computational Chemistry Studies of 3 4,4 Dimethylcyclohexyl Benzoic Acid Systems
Molecular Docking and Dynamics Simulations for Ligand-Receptor Complexes
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as 3-(4,4-dimethylcyclohexyl)benzoic acid, and a biological target (receptor), typically a protein.
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a function that approximates the binding affinity. For this compound, molecular docking could be hypothetically used to screen for potential biological targets, such as enzymes or nuclear receptors. The results would indicate the most likely binding pose and provide an estimated binding energy, suggesting the strength of the interaction. For instance, studies on other benzoic acid derivatives have successfully used molecular docking to predict their binding affinity to targets like the SARS-CoV-2 main protease. mdpi.com
Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. Starting from a docked pose, MD simulations solve Newton's equations of motion for the atoms in the system, revealing how the complex behaves in a simulated physiological environment. This technique can be used to assess the stability of the predicted binding mode, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and understand conformational changes in both the ligand and the receptor upon binding. stmjournals.com An MD simulation of a this compound-receptor complex would offer a more detailed understanding of the interaction's stability and the specific roles of the dimethylcyclohexyl and benzoic acid moieties in maintaining the bound state. stmjournals.com
Below is an illustrative data table showing the kind of results that would be generated from a hypothetical molecular docking study of this compound against a target protein.
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | TYR252, GLN271, ARG394 |
| Hydrogen Bonds | 1 (with ARG394) |
| Hydrophobic Interactions | LEU250, VAL256, ILE267 |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
For a series of analogues of this compound, a QSAR study would involve:
Data Set Preparation: Compiling a list of structurally related molecules with their experimentally determined biological activities (e.g., IC50 values).
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, such as hydrophobicity (logP), molar refractivity, and electronic and topological indices.
Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov
Model Validation: Rigorously testing the predictive power of the QSAR model using internal and external validation techniques. nih.gov
A validated QSAR model for this class of compounds could guide the design of new analogues with potentially improved activity by suggesting modifications to the molecular structure that would enhance the key descriptors identified in the model. Studies on other benzoic acid derivatives have shown that properties like hydrophobicity and the presence of specific functional groups can be crucial for their inhibitory activity. nih.gov
An example of a QSAR data table for a hypothetical series of analogues is presented below.
| Compound | logP | Molar Refractivity | Electronic Energy | Predicted Activity (logIC50) |
| Analog 1 | 4.2 | 85.3 | -0.25 | 5.8 |
| Analog 2 | 4.5 | 88.1 | -0.28 | 6.2 |
| Analog 3 | 3.9 | 82.7 | -0.22 | 5.5 |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, geometry, and reactivity of molecules. Methods like Density Functional Theory (DFT) are commonly employed to provide detailed insights into a molecule's properties. hmdb.ca
For this compound, quantum chemical calculations could be used to determine:
Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.
Electronic Properties: The distribution of electron density, dipole moment, and molecular electrostatic potential (MEP), which can indicate regions of the molecule that are likely to engage in electrostatic interactions.
Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO can be related to the molecule's chemical stability and reactivity. nih.gov
Spectroscopic Properties: Prediction of vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts to aid in experimental characterization.
These calculations provide a fundamental understanding of the intrinsic properties of this compound, which can inform the interpretation of experimental results and the design of new molecules.
A sample data table from a hypothetical DFT calculation is shown below.
| Property | Calculated Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 2.5 D |
In Silico Design and Virtual Screening of Novel Analogues
In silico design and virtual screening are computational techniques used to identify promising new drug candidates from large chemical libraries. These methods leverage the understanding gained from molecular docking, QSAR, and quantum chemistry to prioritize molecules for synthesis and experimental testing.
Virtual Screening can be performed in two main ways:
Structure-Based Virtual Screening (SBVS): This involves docking a large library of compounds into the binding site of a target receptor. The compounds are then ranked based on their predicted binding affinity, and the top-ranking hits are selected for further investigation.
Ligand-Based Virtual Screening (LBVS): When the structure of the target receptor is unknown, a model of a known active ligand (a pharmacophore) is used to search for other molecules in a database that have a similar shape and chemical features.
Starting with this compound as a lead compound, virtual screening could be employed to discover novel analogues with potentially enhanced biological activity. For example, a library of commercially available compounds could be screened against a target identified through initial docking studies to find new scaffolds that mimic the binding mode of the parent molecule.
In Silico Design involves the rational modification of a lead compound to improve its properties. Based on the insights from the computational studies described above, specific structural changes can be proposed for this compound to enhance its interaction with a target receptor or to optimize its physicochemical properties.
The following table illustrates a hypothetical virtual screening workflow and its outcomes.
| Stage | Description | Outcome |
| Library Preparation | A database of 1 million compounds is prepared. | Filtered library of 500,000 drug-like molecules. |
| Docking Simulation | The library is docked into the active site of the target. | 5,000 compounds with high docking scores are identified. |
| Post-processing | Further filtering based on interaction patterns and visual inspection. | 100 lead candidates selected for experimental testing. |
Future Directions and Emerging Research Avenues
Advancements in Scalable and Sustainable Synthetic Methodologies
The progression of 3-(4,4-Dimethylcyclohexyl)benzoic acid from a laboratory-scale compound to a viable therapeutic candidate hinges on the development of scalable and sustainable synthetic routes. Current synthetic approaches for benzoic acid derivatives often rely on traditional methods that may not be environmentally benign or economically feasible for large-scale production. frontiersin.orgwjpmr.comroyalsocietypublishing.orgresearchgate.netrsc.org Future research will likely focus on the integration of green chemistry principles to address these limitations. frontiersin.orgwjpmr.comroyalsocietypublishing.orgresearchgate.netrsc.org
Key areas of advancement include:
Catalytic C-H Activation: Direct functionalization of the benzoic acid or cyclohexyl ring through C-H activation would represent a significant leap forward in synthetic efficiency, minimizing the need for pre-functionalized starting materials and reducing waste.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and the potential for seamless scale-up. The application of flow chemistry to the synthesis of this compound could lead to higher yields and purity.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and milder reaction conditions, contributing to a more sustainable process. rsc.org
Renewable Feedstocks: Investigating the synthesis of the cyclohexyl or benzoic acid moieties from renewable resources would align with the growing demand for sustainable pharmaceuticals.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic C-H Activation | Increased atom economy, reduced synthetic steps | Development of selective and robust catalysts |
| Flow Chemistry | Improved reaction control, enhanced safety, scalability | Optimization of reactor design and reaction conditions |
| Biocatalysis | High selectivity, mild reaction conditions, sustainability | Identification and engineering of suitable enzymes |
| Renewable Feedstocks | Reduced environmental impact, long-term sustainability | Development of synthetic pathways from biomass |
Integration with Omics Technologies for Systems-Level Understanding
To gain a comprehensive understanding of the biological effects of this compound, the integration of omics technologies is indispensable. nih.govresearchgate.netnih.gov These high-throughput approaches can provide a systems-level view of the molecular changes induced by the compound, moving beyond a single-target perspective.
Future research should leverage:
Transcriptomics: RNA sequencing can reveal changes in gene expression in response to treatment with the compound, identifying affected pathways and potential molecular targets.
Proteomics: Analyzing the proteome can uncover alterations in protein expression and post-translational modifications, offering direct insights into the compound's mechanism of action. researchgate.net
Metabolomics: Studying the metabolic profile of cells or organisms treated with the compound can elucidate its effects on metabolic pathways and identify potential biomarkers of activity. nih.gov
Chemoproteomics: This approach can be used to directly identify the protein targets that interact with this compound or its derivatives.
The integration of these multi-omics datasets will be crucial for building a holistic picture of the compound's biological activity and for identifying potential on-target and off-target effects. nih.govresearchgate.netnih.gov
Exploration of Polypharmacology and Multi-Target Design Principles
The "one drug, one target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. nih.govnih.gov Polypharmacology, the ability of a single compound to interact with multiple targets, is now recognized as a desirable attribute for therapeutic agents. nih.govnih.gov The scaffold of this compound, with its combination of a rigid cyclohexyl group and a versatile benzoic acid moiety, is well-suited for the design of multi-target ligands. pharmablock.com
Future research in this area will likely involve:
Computational Modeling: In silico methods can be used to predict the binding of this compound and its analogs to a wide range of biological targets, guiding the design of compounds with specific polypharmacological profiles.
Fragment-Based Drug Discovery: The cyclohexyl and benzoic acid fragments can be used as starting points for the design of novel compounds that target multiple proteins simultaneously.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and evaluation of the resulting analogs against a panel of targets will be essential to understand the structural requirements for multi-target activity.
The development of derivatives of this compound as multi-target agents could lead to more effective therapies for complex diseases such as cancer or inflammatory disorders. preprints.orgnih.govresearchgate.net
High-Throughput Synthesis and Phenotypic Screening for Unexplored Biological Activities
To fully explore the therapeutic potential of the this compound scaffold, high-throughput synthesis and phenotypic screening approaches are essential. nih.govnih.govprf.orgrsc.orgnih.govucla.edurug.nlresearchgate.net These strategies allow for the rapid generation and evaluation of large libraries of related compounds, increasing the probability of discovering novel biological activities.
Future research efforts should focus on:
Combinatorial Chemistry: The synthesis of a diverse library of analogs of this compound by systematically varying the substituents on both the cyclohexyl and benzoic acid rings. rsc.org
Automated Synthesis Platforms: The use of robotic systems to accelerate the synthesis and purification of compound libraries. prf.orgucla.edu
High-Content Imaging and Phenotypic Screening: The screening of the compound library in a variety of cell-based assays that measure complex cellular phenotypes, such as cell morphology, proliferation, and signaling pathway activation. nih.govresearchgate.net This approach can uncover unexpected therapeutic activities that might be missed by target-based screening.
By combining high-throughput synthesis with sophisticated phenotypic screening platforms, researchers can efficiently navigate the chemical space around this compound and identify new lead compounds for a wide range of diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(4,4-Dimethylcyclohexyl)benzoic acid?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. General procedures involve heating intermediates (e.g., 1,1-dimethylethyl aminobenzoate derivatives) at 45–50°C for 1–2 hours in anhydrous solvents like DMF, followed by acid hydrolysis to yield the benzoic acid moiety. Purification is typically achieved via recrystallization or column chromatography using hexane/EtOH mixtures . Key parameters include temperature control to prevent side reactions and solvent selection to optimize yield.
Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound?
- Methodological Answer : ¹H NMR in DMSO-d6 (200–400 MHz) can resolve aromatic protons (δ 6.9–7.3 ppm), cyclohexyl methyl groups (δ 1.0–1.5 ppm), and carboxylic acid protons (broad signal near δ 12 ppm). ¹³C NMR confirms carbonyl carbons (δ ~170 ppm) and aromatic/cyclohexyl carbons. Overlapping signals may require 2D techniques (e.g., COSY, HSQC) for full assignment .
Q. What analytical techniques are critical for assessing purity during synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or mass spectrometry (LC-MS) ensures purity. Thin-layer chromatography (TLC, hexane/EtOH) with Rf ~0.6 provides rapid monitoring. Elemental analysis (C.H.N.) validates stoichiometry, with deviations >0.3% indicating impurities .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the crystal packing and lattice energy of this compound?
- Methodological Answer : DFT simulations (e.g., B3LYP/6-311G**) model hydrogen bonding and van der Waals interactions. Lattice energy calculations compare experimental X-ray diffraction data (e.g., CCDC 2032776 for analogous structures) to optimize unit cell parameters. This approach identifies polymorphic stability and guides crystallization solvent selection .
Q. What experimental strategies resolve contradictions in solubility data across different solvent systems?
- Methodological Answer : Systematic solubility assays under controlled conditions (25°C, inert atmosphere) using USP/Ph.Eur. buffers (pH 1.2–7.4) and solvents (water, DMSO, ethanol) can clarify discrepancies. Advanced techniques like phase-solubility diagrams or shake-flask methods quantify thermodynamic solubility, while molecular dynamics simulations explain solvent-solute interactions .
Q. How does the compound interact with indoor surfaces in environmental chemistry studies?
- Methodological Answer : Adsorption experiments on silica, drywall, or PVC surfaces under controlled humidity (30–70% RH) quantify partitioning coefficients. Microspectroscopic imaging (AFM, ToF-SIMS) reveals surface reactivity, while gas chromatography-mass spectrometry (GC-MS) tracks degradation products from ozonolysis or photolysis .
Q. What in vitro assays evaluate the compound’s potential enzyme inhibition or receptor-binding activity?
- Methodological Answer : Fluorescence-based enzyme inhibition assays (e.g., COX-2, CYP450 isoforms) use recombinant proteins and substrate analogs (e.g., fluorogenic probes). Surface plasmon resonance (SPR) measures binding kinetics (ka/kd) to immobilized targets. Cell viability assays (MTT, ATP-lite) assess cytotoxicity in cancer or inflammatory models .
Data Contradiction and Validation
Q. How can researchers validate conflicting reports on the compound’s thermal stability?
- Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under nitrogen/air atmospheres (5°C/min) determine decomposition onset temperatures. Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC-MS identify degradation pathways (e.g., decarboxylation, oxidation) .
Notes
- Key References : Structural analogs and methodologies from peer-reviewed journals (e.g., Monatshefte für Chemie, The Chemist) are prioritized over commercial databases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
